![molecular formula C14H14N4O3 B097030 5-acetyl-1,3-dimethyl-10H-benzo[g]pteridine-2,4-dione CAS No. 15989-59-0](/img/structure/B97030.png)
5-acetyl-1,3-dimethyl-10H-benzo[g]pteridine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-acetyl-1,3-dimethyl-10H-benzo[g]pteridine-2,4-dione, commonly known as acetylpterin, is a chemical compound that belongs to the class of pteridines. It is a yellow crystalline powder that is soluble in water and organic solvents. Acetylpterin has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry.
Mecanismo De Acción
The mechanism of action of acetylpterin is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways, including the NF-κB and Nrf2 pathways. Acetylpterin has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response. Acetylpterin has also been shown to activate the Nrf2 pathway, which plays a critical role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
Acetylpterin has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that acetylpterin has antioxidant and anti-inflammatory properties, which may be attributed to its ability to scavenge reactive oxygen species and inhibit the production of pro-inflammatory cytokines. In vivo studies have shown that acetylpterin can reduce oxidative stress and inflammation, improve vascular function, and enhance cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Acetylpterin has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in water and organic solvents, making it suitable for a wide range of experiments. However, acetylpterin has some limitations. It is relatively expensive compared to other compounds, and its mechanism of action is not fully understood, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on acetylpterin. One area of research is the development of acetylpterin-based therapeutics for the treatment of various diseases. Another area of research is the investigation of the mechanism of action of acetylpterin, which may provide insights into its potential applications. Additionally, further studies are needed to explore the potential applications of acetylpterin in agriculture and industry.
Métodos De Síntesis
Acetylpterin can be synthesized via several methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of 2-amino-4-hydroxypteridine with acetic anhydride in the presence of a catalyst. Enzymatic synthesis involves the use of enzymes such as dihydrofolate reductase and dihydropteridine reductase to convert dihydropteridine to acetylpterin.
Aplicaciones Científicas De Investigación
Acetylpterin has been extensively studied for its potential applications in various fields. In medicine, acetylpterin has been shown to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for the treatment of various diseases such as cancer, cardiovascular diseases, and neurodegenerative diseases. In agriculture, acetylpterin has been shown to enhance plant growth and increase crop yield. In industry, acetylpterin has been used as a dye and in the production of plastics and other materials.
Propiedades
Número CAS |
15989-59-0 |
|---|---|
Nombre del producto |
5-acetyl-1,3-dimethyl-10H-benzo[g]pteridine-2,4-dione |
Fórmula molecular |
C14H14N4O3 |
Peso molecular |
286.29 g/mol |
Nombre IUPAC |
5-acetyl-1,3-dimethyl-10H-benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C14H14N4O3/c1-8(19)18-10-7-5-4-6-9(10)15-12-11(18)13(20)17(3)14(21)16(12)2/h4-7,15H,1-3H3 |
Clave InChI |
YGJFXMHGJNCDQO-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C2=CC=CC=C2NC3=C1C(=O)N(C(=O)N3C)C |
SMILES canónico |
CC(=O)N1C2=CC=CC=C2NC3=C1C(=O)N(C(=O)N3C)C |
Sinónimos |
Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-5,10-dihydro-1,3-dimethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Trimethyl-3-[(1-oxooctadecyl)amino]propylammonium methyl sulphate](/img/structure/B96948.png)


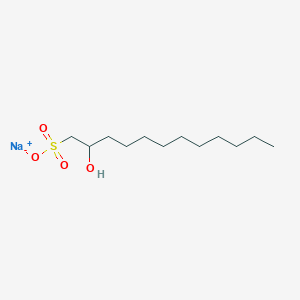
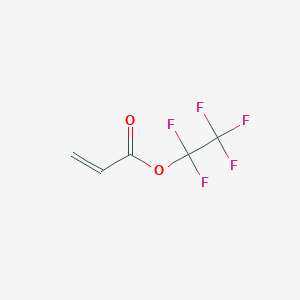
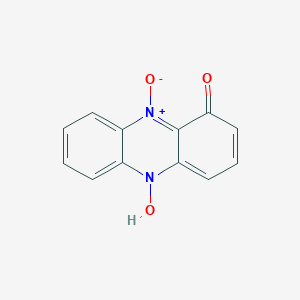

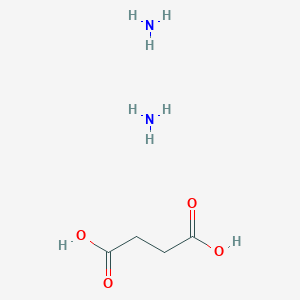
![Ethyl spiro[2.3]hexane-1-carboxylate](/img/structure/B96963.png)
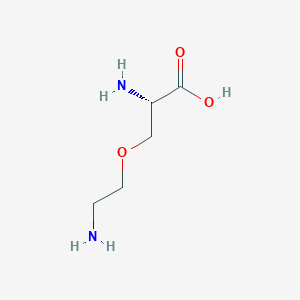
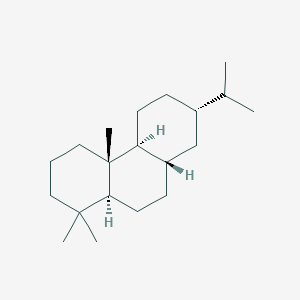
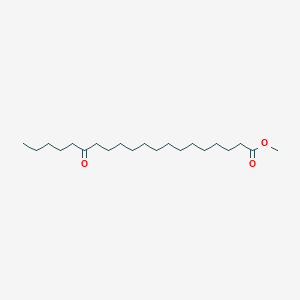

![2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)-](/img/structure/B96974.png)